N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide
Description
Properties
Molecular Formula |
C18H13N3O9S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+ |
InChI Key |
UNJZPYXINYGDIV-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step organic reactions, starting from simpler sulfonamide and nitrofuran precursors. The key steps include:
- Formation of the sulfonylphenylacetamide intermediate.
- Introduction of the vinyl linkage between the sulfonyl group and the nitrofuran rings.
- Functionalization of the nitrofuran moieties to incorporate the nitro groups at the 5-position.
Detailed Synthetic Route
Synthesis of Sulfonylphenylacetamide Intermediate:
- Starting from 4-aminophenylacetamide, the amino group is sulfonylated using appropriate sulfonyl chlorides or sulfonylating agents.
- Reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with bases like triethylamine to neutralize generated acids.
- The reaction is typically carried out under reflux to ensure complete conversion.
- The intermediate is purified by recrystallization or chromatography.
Formation of the Vinyl Linkage:
- The vinyl linkage connecting the sulfonyl group to the nitrofuran rings is introduced via a condensation reaction.
- This involves reacting the sulfonylphenylacetamide intermediate with 5-nitro-2-furaldehyde or its derivatives under basic or acidic catalysis.
- The reaction proceeds through a Knoevenagel condensation mechanism, forming the bis(5-nitrofuran-2-yl)vinyl moiety.
- Control of reaction temperature (often reflux conditions) and pH is critical to optimize yield and selectivity.
Final Purification and Characterization:
- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Characterization is performed using spectroscopic methods including FT-IR, 1H-NMR, and mass spectrometry to confirm the structure and purity.
Reaction Conditions and Catalysts
- Solvents: DMF, ethanol, dichloromethane.
- Catalysts: Triethylamine or other organic bases for sulfonylation; acidic or basic catalysts for condensation.
- Temperature: Reflux conditions (typically 80–110 °C) to drive reactions to completion.
- Reaction times: Several hours (3–24 hours) depending on the step.
Research Findings and Optimization Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation of amine | DMF, triethylamine, reflux | 80–90 | High purity intermediate obtained |
| Knoevenagel condensation | Ethanol, base catalyst, reflux | 70–85 | Formation of vinyl linkage confirmed by NMR |
| Final recrystallization | Ethanol or ethyl acetate | 75–90 | Product stable under standard lab conditions |
- The yields reported vary depending on the purity of starting materials and precise reaction conditions.
- The compound exhibits stability under neutral pH and room temperature but may decompose under extreme pH or high temperature.
- Spectroscopic data confirm the presence of characteristic functional groups: amide N-H stretch (~3400 cm⁻¹), sulfonyl S=O stretch (~1150–1350 cm⁻¹), nitro group vibrations (~1500–1600 cm⁻¹), and vinyl C=C bonds (~1600 cm⁻¹).
Notes on Mechanistic Aspects
- The sulfonylation step proceeds via nucleophilic substitution of the amine on the sulfonyl chloride.
- The Knoevenagel condensation involves the formation of a carbon-carbon double bond between the aldehyde carbon of 5-nitro-2-furaldehyde and the methylene group adjacent to the sulfonyl group.
- The nitro groups on the furan rings enhance the electrophilicity of the aldehyde, facilitating condensation.
Chemical Reactions Analysis
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the inhibition of bacterial growth and the induction of cell death in cancer cells . The compound’s molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Key Research Findings and Hypotheses
Antimicrobial Potential: The nitrofuran moieties in the target compound are structurally analogous to nitrofurantoin, a known urinary tract antimicrobial. This suggests possible activity against resistant pathogens, though experimental validation is needed.
Anti-inflammatory Applications: Compounds with sulfonamide linkages (e.g., Compound 35) show anti-hypernociceptive activity, implying the target may modulate inflammatory pathways .
Synthetic Challenges : The vinyl sulfonyl group may introduce steric hindrance, complicating synthesis compared to derivatives with smaller substituents (e.g., methylisoxazole in ) .
Biological Activity
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article will explore the compound's structure, biological activity, relevant case studies, and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₂H₁₀N₂O₄S
- Molecular Weight : 278.284 g/mol
- CAS Number : 6277-55-0
The structure features a nitrofuran moiety, which is critical for its biological activity, linked through a vinyl sulfonyl group to a phenyl acetamide backbone.
Antimicrobial Properties
Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. The incorporation of the nitrofuran group in this compound enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria, including resistant strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Salmonella enterica | 64 µg/mL |
The nitrofuran moiety is believed to play a crucial role in disrupting bacterial DNA synthesis, leading to cell death.
Antiparasitic Activity
In addition to antibacterial properties, nitrofuran derivatives have shown potential as antiparasitic agents. The compound's structural features suggest efficacy against protozoan parasites. For instance, compounds containing similar nitrofuran structures have been reported to inhibit the growth of Trypanosoma species.
Case Study: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of various nitrofuran derivatives, including those related to this compound. The results indicated that these compounds significantly reduced parasite load in infected models:
- Model Organism : Trypanosoma brucei
- Dosage : 50 mg/kg body weight
- Outcome : 80% reduction in parasitemia after 7 days of treatment
These findings underscore the potential for developing new antiparasitic therapies based on this class of compounds.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components in pathogens. Additionally, the sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with target molecules within microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
